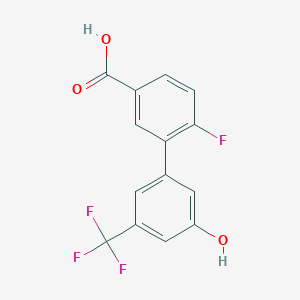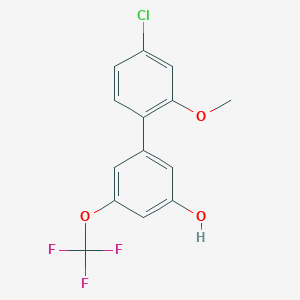
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol (95%) is a widely used organic compound in scientific research. It is a colorless to pale yellow liquid with a characteristic odor, and is soluble in most organic solvents. 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of applications in organic synthesis and scientific research, from biological studies to drug discovery.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is widely used in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and catalysts. In addition, it is used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is not well understood. It is believed to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidases. It is also believed to interact with various receptors, such as estrogen receptors, androgen receptors, and G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol are not well understood. However, it is believed to have a variety of effects, including inhibition of cytochrome P450 enzymes, inhibition of monoamine oxidases, inhibition of aromatase, and inhibition of estrogen receptors. In addition, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has several advantages for laboratory experiments. It is a stable compound and has a wide range of applications in organic synthesis and scientific research. In addition, it is relatively inexpensive and can be easily synthesized in high yields. However, it also has some limitations. It is a toxic compound and should be handled with caution. In addition, it can react with other compounds and should be stored in a cool, dry place.
Zukünftige Richtungen
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as for the synthesis of polymers, dyes, and catalysts. In addition, it could be used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators. Finally, it could be used in the development of new drugs and therapies for a variety of diseases.
Synthesemethoden
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol can be synthesized using several methods. One of the most common methods is the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl bromide in the presence of a base such as pyridine. This reaction yields the desired product in high yields (up to 95%). Another method of synthesis involves the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields the desired product in yields ranging from 50-80%.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-7-10(15)2-3-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCVTFPDOMAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686684 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-23-0 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


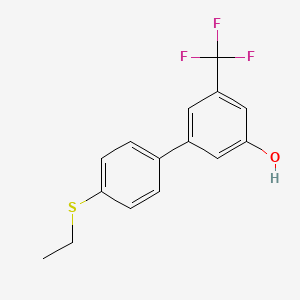
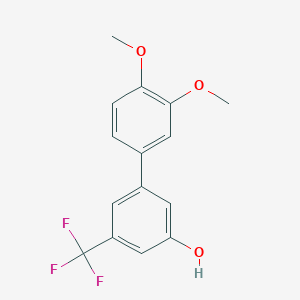
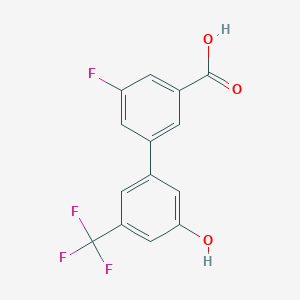




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)


